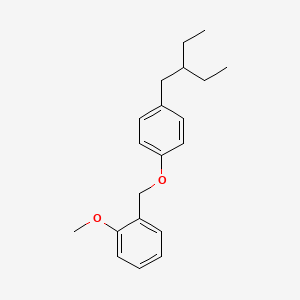
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a phenoxy group, an ethylbutyl chain, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the phenoxy group and its subsequent attachment to the benzene ring. The ethylbutyl chain is introduced through alkylation reactions, and the methoxy group is added via methylation. Common reagents used in these reactions include alkyl halides, phenols, and methylating agents such as dimethyl sulfate or methyl iodide. Reaction conditions often involve the use of catalysts like Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and methoxy groups may play a role in binding to these targets, while the ethylbutyl chain can influence the compound’s solubility and bioavailability. Pathways involved in its action may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-ethyl-2,4-dimethyl-
- Benzene, 1-ethyl-2-methyl-
- Benzene, 1-ethoxy-4-methyl-
Uniqueness
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both a phenoxy group and a methoxy group on the benzene ring, along with the ethylbutyl chain, differentiates it from other similar compounds and may result in unique reactivity and interactions.
Eigenschaften
CAS-Nummer |
125796-84-1 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-(2-ethylbutyl)-4-[(2-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)14-17-10-12-19(13-11-17)22-15-18-8-6-7-9-20(18)21-3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI-Schlüssel |
LUTAGZDFHRQXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
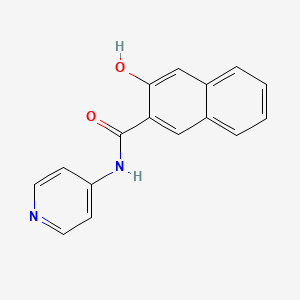
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
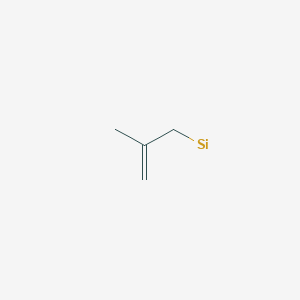


![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
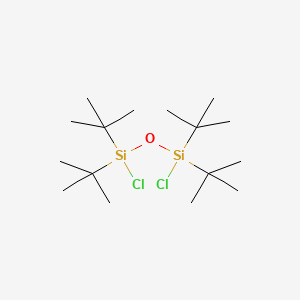
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
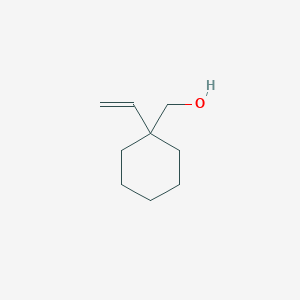
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

